molecular formula C11H12O2 B8646963 2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanal

2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanal

Cat. No. B8646963
M. Wt: 176.21 g/mol
InChI Key: VAFAQRPMIWBARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanal is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanal

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)acetaldehyde

InChI

InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,7,9H,5-6,8H2

InChI Key

VAFAQRPMIWBARO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanol (1.45g, 8 mmol), N-methylmorpholine-N-oxide (1.41 g, 12 mmol) and 4 A molecular sieves (4.0 g) in methylene chloride (20 ml), tetrapropylammonium perruthenate (0.140 g, 0.4 mmol) was added. The reaction mixture was stirred at room temperature for 15 min., diluted with an equal volume of ethyl acetate (20 ml) and flash filtered through silica gel (eluant: methylene chloride/ethyl acetate 1:1). Concentration of the filtrate in vacuo afforded the title compound as an oily gum (0.92 g, 64%). NMR (300 MHz/CDCl3) 9.87 (1 H, s).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
64%

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